REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]2[O:18][C:17]([CH3:20])([CH3:19])[CH:16]=[CH:15][C:14]=2[CH:21]=1.[N+:22]([O-])([OH:24])=[O:23].[OH-].[Na+]>C(O)(=O)C>[CH3:8][O:9][C:10]1[C:11]([N+:22]([O-:24])=[O:23])=[CH:12][C:13]2[O:18][C:17]([CH3:19])([CH3:20])[CH:16]=[CH:15][C:14]=2[CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C=CC(O2)(C)C)C1
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
Upon the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with 1 mol/L sodium hydroxide aqueous solution and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the organic phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (hexane/ethyl acetate=6/1)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(C=CC(O2)(C)C)C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |